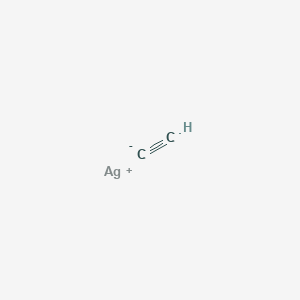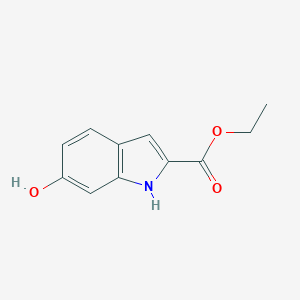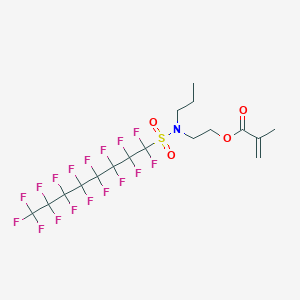![molecular formula C9H25NO8S2 B089179 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate CAS No. 13098-28-7](/img/structure/B89179.png)
3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate, also known as MMPP, is a chemical compound that has gained significant attention in scientific research due to its potential as a biological probe. MMPP is a sulfonate ester derivative of spermidine, which is a naturally occurring polyamine that is involved in several biological processes. MMPP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate involves its ability to inhibit spermidine synthase, which is an enzyme involved in the biosynthesis of spermidine. Spermidine is a polyamine that is involved in several biological processes, including cell growth and proliferation. By inhibiting spermidine synthase, 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate can reduce the intracellular levels of spermidine and other polyamines, leading to a decrease in cell growth and proliferation. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has also been shown to modulate the expression of genes involved in cell differentiation, which may contribute to its ability to induce differentiation in several cell types.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate are primarily related to its ability to modulate polyamine metabolism. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has been shown to reduce the intracellular levels of spermidine and other polyamines, leading to a decrease in cell growth and proliferation. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has also been shown to induce differentiation in several cell types, including neuronal cells and myoblasts. The ability of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate to induce differentiation is thought to be due to its ability to modulate the expression of genes involved in cell differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate in lab experiments is its ability to inhibit spermidine synthase, which can be useful in studying polyamine metabolism and its role in cell growth and differentiation. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has also been shown to induce differentiation in several cell types, which can be useful in studying the molecular mechanisms involved in cell differentiation. However, one of the limitations of using 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate in lab experiments is its potential toxicity, which may limit its use in certain experimental conditions.
Orientations Futures
There are several possible future directions for the study of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate. One possible direction is to investigate the potential use of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate as a therapeutic agent in the treatment of cancer and other diseases. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has been shown to inhibit cell growth and proliferation, which may make it a promising candidate for the development of anticancer drugs. Another possible direction is to study the molecular mechanisms involved in the ability of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate to induce differentiation in several cell types. Understanding these mechanisms may lead to the development of new strategies for promoting tissue regeneration and repair. Finally, further studies are needed to investigate the potential toxicity of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate and to develop safer and more effective methods for its use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate is a sulfonate ester derivative of spermidine that has gained significant attention in scientific research due to its potential as a biological probe. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has been used as a biological probe in several scientific research applications, including the study of polyamine metabolism, cell growth, and differentiation. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has several advantages and limitations for lab experiments, and there are several possible future directions for the study of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate. Overall, 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate is a promising compound with potential applications in several areas of scientific research.
Méthodes De Synthèse
3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate can be synthesized using several methods, including the reaction of spermidine with methanesulfonyl chloride in the presence of a base, such as triethylamine. The reaction proceeds at room temperature, and the product can be purified using column chromatography. Another method involves the reaction of spermidine with methanesulfonyl chloride in the presence of a tertiary amine, such as N,N-diisopropylethylamine. The product can be isolated using a similar purification method. Both methods yield 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate as a white solid with a melting point of approximately 120°C.
Applications De Recherche Scientifique
3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has been used as a biological probe in several scientific research applications, including the study of polyamine metabolism, cell growth, and differentiation. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate is a potent inhibitor of spermidine synthase, which is an enzyme involved in the biosynthesis of spermidine. By inhibiting spermidine synthase, 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate can reduce the intracellular levels of spermidine and other polyamines, leading to a decrease in cell growth and proliferation. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has also been used to induce differentiation in several cell types, including neuronal cells and myoblasts. The ability of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate to induce differentiation is thought to be due to its ability to modulate the expression of genes involved in cell differentiation.
Propriétés
Numéro CAS |
13098-28-7 |
|---|---|
Nom du produit |
3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate |
Formule moléculaire |
C9H25NO8S2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
3-[methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate |
InChI |
InChI=1S/C9H21NO6S2/c1-10(6-4-8-15-17(2,11)12)7-5-9-16-18(3,13)14/h4-9H2,1-3H3 |
Clé InChI |
YODYTTBZSKJAKD-UHFFFAOYSA-N |
SMILES |
CN(CCCOS(=O)(=O)C)CCCOS(=O)(=O)C |
SMILES canonique |
CN(CCCOS(=O)(=O)C)CCCOS(=O)(=O)C |
Numéros CAS associés |
3415-62-1 (hydrochloride) |
Synonymes |
1-propanol, 3,3'-(methylimino)bis-, dimethanesulfonate (ester), hydrochloride 3,3'-(methylimino)di-1-propanoldimethanesulfonate 3,3'-(methylimino)di-1-propanoldimethanesulfonate hydrochloride N-methylbis(3-mesyloxypropyl)amine.HCl NSC 84641 NSC-84641 substance 838 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)






![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)


![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)